![molecular formula C22H24N6O2 B14003527 N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide CAS No. 84618-98-4](/img/structure/B14003527.png)
N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide is a complex organic compound with a unique structure that includes a pyrazole ring, a hydrazone linkage, and a dimethylaminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Hydrazone Formation: The hydrazone linkage is formed by reacting the pyrazole derivative with 4-dimethylaminobenzaldehyde under acidic conditions.
Amide Formation: The final step involves the reaction of the hydrazone derivative with acryloyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyrazole ring or the hydrazone linkage, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests potential activity against various diseases, including cancer and infectious diseases.
Industry
In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide: shares similarities with other hydrazone and pyrazole derivatives.
4-Dimethylaminobenzaldehyde: and are common starting materials for similar compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
84618-98-4 |
|---|---|
分子式 |
C22H24N6O2 |
分子量 |
404.5 g/mol |
IUPAC名 |
N-[4-[4-[[4-(dimethylamino)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]phenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C22H24N6O2/c1-14(2)21(29)23-16-6-12-19(13-7-16)28-22(30)20(15(3)26-28)25-24-17-8-10-18(11-9-17)27(4)5/h6-13,26H,1H2,2-5H3,(H,23,29) |
InChIキー |
BYFAFDIJQJPWIW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)NC(=O)C(=C)C)N=NC3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


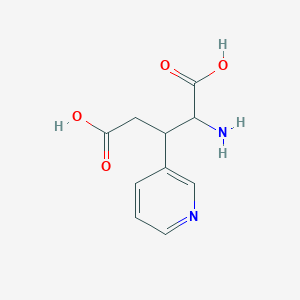

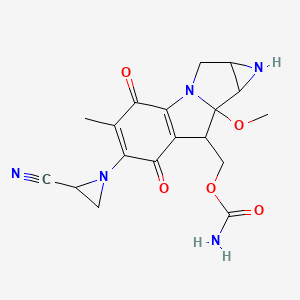
![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
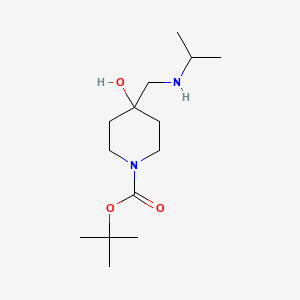
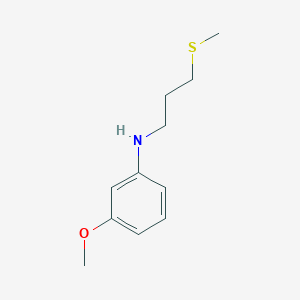
![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)
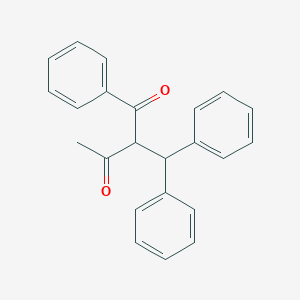
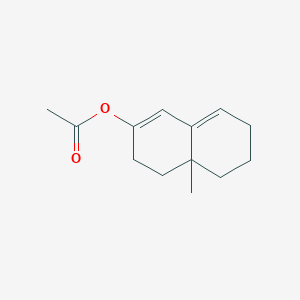
![Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14003485.png)
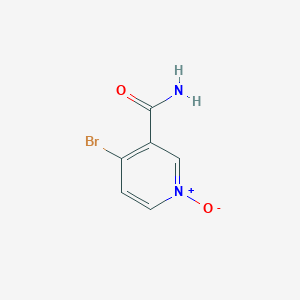
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14003487.png)

![1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione](/img/structure/B14003493.png)
